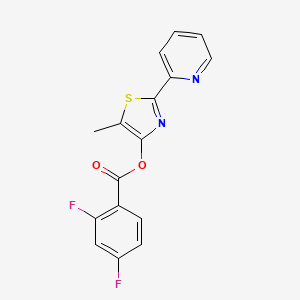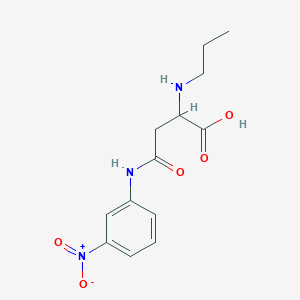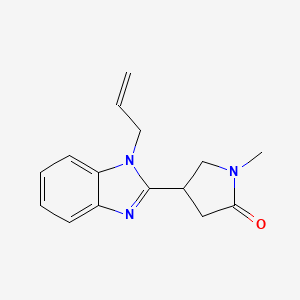![molecular formula C16H21N3O2S B2357799 Ethyl 2-[4-(butylamino)quinazolin-2-yl]sulfanylacetate CAS No. 422532-65-8](/img/structure/B2357799.png)
Ethyl 2-[4-(butylamino)quinazolin-2-yl]sulfanylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[4-(butylamino)quinazolin-2-yl]sulfanylacetate is a useful research compound. Its molecular formula is C16H21N3O2S and its molecular weight is 319.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Quinazolinone Derivatives Synthesis : Quinazolinones, including compounds similar to Ethyl 2-[4-(butylamino)quinazolin-2-yl]sulfanylacetate, are synthesized for various biological activities. For instance, 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones show promising anti-monoamine oxidase and antitumor activity (Markosyan et al., 2015).
Antitumor Properties : Synthesized 2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-one derivatives, which are structurally related to this compound, have been explored for their antitumor properties. Some compounds demonstrated moderate therapeutic effects in mouse tumor models (Markosyan et al., 2008).
Anticonvulsant Activity : Derivatives of 2-ethyl-3-(substituted benzothiazole-2′-yl)–[3H]-quinazolin-4-ones have been synthesized and screened for anticonvulsant activity, highlighting the potential neurological applications of similar compounds (Kabra et al., 2011).
Antimicrobial Activity : Quinazolin-4(3H)one derivatives have shown significant antibacterial and antifungal activities, suggesting their potential as antimicrobial agents. This indicates the broad spectrum of biological activities of quinazolinone derivatives (Patel et al., 2010).
Quinazolinone-Based Drug Design
Antibacterial Agents : Synthesis of 2-alkyl and 2-aryl-3-(phenylamino)quinazolin-4(3H)-ones, like this compound, resulted in compounds with good antimicrobial activities, showcasing their application in designing antibacterial agents (Mohammadi et al., 2017).
Natural Product Derivation : Quinazolin-4-one derivatives isolated from Streptomyces strains, though not directly linked to this compound, demonstrate the potential of natural sources in the development of novel quinazoline-based compounds (Maskey et al., 2004).
Chemical Transformations and Derivatives : Studies on the synthesis and transformations of quinazoline derivatives, such as 3-allyl-7,10-dimethyl-2-sulfanylidene-2,3,5,6-tetrahydrospiro[benzo[h]quinazoline-5,1′-cyclopentan]-4(1H)-one, provide insights into the chemical versatility and potential applications of quinazolinone compounds (Grigoryan, 2017).
Amino and Sulfanyl Derivatives Synthesis : The synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones, such as this compound, showcases the diverse chemical modifications possible for quinazolinone-based compounds (Nowak et al., 2015).
Wirkmechanismus
Target of Action
Quinazolinone derivatives, which this compound is a part of, have been known to exhibit a broad spectrum of biological activities . They have shown potential as antimicrobial, antimalarial, anticonvulsant, anticancer, and anti-inflammatory agents .
Mode of Action
For instance, some quinazolinone derivatives have shown to inhibit thymidine phosphorylase enzyme , which plays a crucial role in nucleotide metabolism and angiogenesis.
Eigenschaften
IUPAC Name |
ethyl 2-[4-(butylamino)quinazolin-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-3-5-10-17-15-12-8-6-7-9-13(12)18-16(19-15)22-11-14(20)21-4-2/h6-9H,3-5,10-11H2,1-2H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRTYDVHGBCNIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2357717.png)
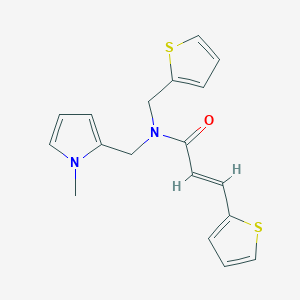
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)ethanesulfonamide](/img/structure/B2357720.png)
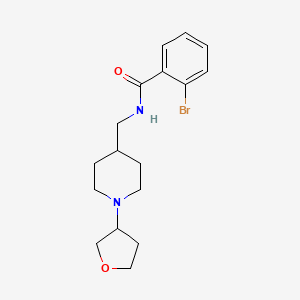
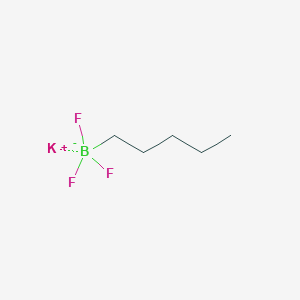
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2357724.png)
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-pentylsulfanylpurine-2,6-dione](/img/structure/B2357725.png)
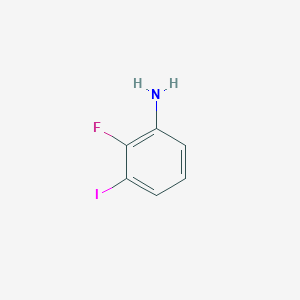
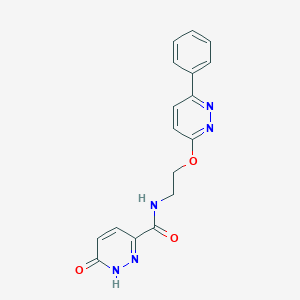
![2-amino-4-(3-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2357730.png)
![(4S)-4-[(tert-Butoxycarbonyl)amino]-1-methyl-L-proline hydrate](/img/structure/B2357731.png)
